![molecular formula C13H17NO4S B12578763 4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid CAS No. 192513-19-2](/img/structure/B12578763.png)
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-({[2-(éthylsulfanyl)phénoxy]carbonyl}amino)butanoïque est un composé organique qui présente un groupe fonctionnel acide carboxylique, un groupe éthylsulfanyl et un groupe phénoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-({[2-(éthylsulfanyl)phénoxy]carbonyl}amino)butanoïque implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation de composés intermédiaires, tels que le 2-(éthylsulfanyl)phénol et des dérivés d’acide butanoïque. Les étapes clés comprennent :
Formation de 2-(éthylsulfanyl)phénol : Cela peut être réalisé en faisant réagir le 2-chlorophénol avec l’éthanethiol en présence d’une base.
Réaction de couplage : Le 2-(éthylsulfanyl)phénol est ensuite réagi avec un dérivé approprié d’acide butanoïque, tel que l’acide 4-aminobutanoïque, en utilisant un réactif de couplage comme la dicyclohexylcarbodiimide (DCC) pour former le produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-({[2-(éthylsulfanyl)phénoxy]carbonyl}amino)butanoïque peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe éthylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Le groupe phénoxy peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le peroxyde d’hydrogène (H₂O₂) ou l’acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés.
Réduction : L’hydrure de lithium et d’aluminium (LiAlH₄) ou le borane (BH₃) sont des agents réducteurs courants.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Alcools.
Substitution : Divers dérivés phénoxy substitués.
Applications de la recherche scientifique
L’acide 4-({[2-(éthylsulfanyl)phénoxy]carbonyl}amino)butanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Ses dérivés peuvent avoir un potentiel en tant qu’inhibiteurs ou activateurs enzymatiques.
Médecine : Il pourrait être exploré pour ses propriétés thérapeutiques potentielles, telles que des activités anti-inflammatoires ou anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour les produits chimiques de spécialité.
Applications De Recherche Scientifique
4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-({[2-(éthylsulfanyl)phénoxy]carbonyl}amino)butanoïque dépendrait de son application spécifique. Par exemple, s’il agit comme un inhibiteur enzymatique, il peut se lier au site actif de l’enzyme, bloquant l’accès du substrat et inhibant ainsi l’activité de l’enzyme. Les cibles moléculaires et les voies impliquées varient en fonction du contexte biologique dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-({[2-(méthylsulfanyl)phénoxy]carbonyl}amino)butanoïque : Structure similaire mais avec un groupe méthylsulfanyl au lieu d’un groupe éthylsulfanyl.
Acide 4-({[2-(éthylsulfanyl)phénoxy]carbonyl}amino)pentanoïque : Structure similaire mais avec un squelette d’acide pentanoïque au lieu d’acide butanoïque.
Unicité
La présence du groupe éthylsulfanyl dans l’acide 4-({[2-(éthylsulfanyl)phénoxy]carbonyl}amino)butanoïque peut conférer des propriétés chimiques uniques, telles qu’une lipophilie accrue ou une réactivité modifiée par rapport à son analogue méthylsulfanyl.
Propriétés
Numéro CAS |
192513-19-2 |
|---|---|
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
4-[(2-ethylsulfanylphenoxy)carbonylamino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-2-19-11-7-4-3-6-10(11)18-13(17)14-9-5-8-12(15)16/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)(H,15,16) |
Clé InChI |
OUUACFQVEIKQQR-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=CC=C1OC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12578683.png)
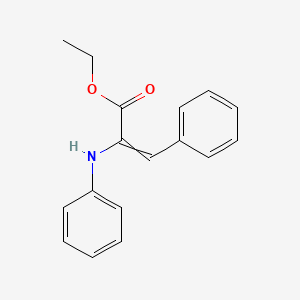
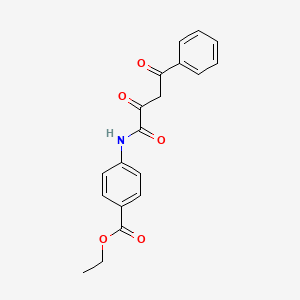
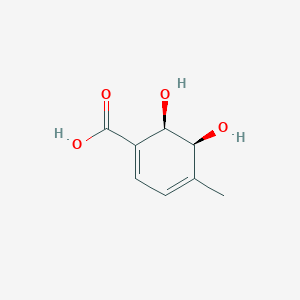
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
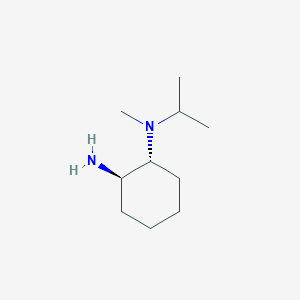
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)
![Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-](/img/structure/B12578744.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)


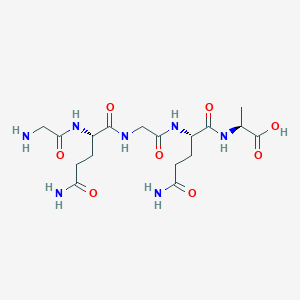
![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
